

High-Resolution Mass Spectrometry Method for the Quantification of Marbofloxacin-d8

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Compound of Interest

Compound Name: Marbofloxacin-d8

Cat. No.: B12412121

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of **Marbofloxacin-d8**, a deuterated internal standard for Marbofloxacin, using high-resolution mass spectrometry (HRMS). This method is applicable for the accurate quantification of Marbofloxacin in various biological matrices, a critical aspect of pharmacokinetic, metabolism, and drug residue studies.

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.^[1] Accurate and sensitive analytical methods are essential for determining its concentration in biological samples. The use of a stable isotope-labeled internal standard like **Marbofloxacin-d8** is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry, including enhanced specificity and the ability to perform retrospective data analysis.^[1]

This protocol outlines the necessary steps for sample preparation, liquid chromatography, and high-resolution mass spectrometry, along with data processing, to establish a robust and reliable quantitative assay.

Experimental Protocols

Materials and Reagents

- Marbofloxacin and **Marbofloxacin-d8** standards
- LC-MS grade acetonitrile, methanol, and water
- Formic acid ($\geq 98\%$)
- Blank biological matrix (e.g., plasma, tissue homogenate)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Microcentrifuge tubes
- Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Marbofloxacin and **Marbofloxacin-d8** and dissolve in 10 mL of methanol to prepare individual stock solutions. Store at -20°C .

Working Standard Solutions: Prepare serial dilutions of the Marbofloxacin stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (100 ng/mL): Dilute the **Marbofloxacin-d8** stock solution in 50:50 (v/v) acetonitrile:water.

Calibration Curve Standards: Spike the appropriate volume of blank biological matrix with the Marbofloxacin working standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add a constant amount of the **Marbofloxacin-d8** internal standard working solution to each calibration standard.

Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation (Solid Phase Extraction - SPE)

- **Conditioning:** Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- **Loading:** To 500 µL of the biological sample (or calibration standard/QC sample), add 50 µL of the **Marbofloxacin-d8** internal standard working solution. Vortex and load the entire volume onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- **Elution:** Elute the analytes with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

High-Resolution Mass Spectrometry (HRMS) Conditions:

Parameter	Value
Instrument	Q-Orbitrap Mass Spectrometer or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Full MS / dd-MS2 (data-dependent MS/MS) or Targeted SIM
Resolution	$\geq 70,000$ FWHM
Scan Range	m/z 100-500
AGC Target	1e6
Maximum IT	50 ms
Collision Energy (for dd-MS2)	Stepped HCD (e.g., 20, 30, 40 eV)

Data Presentation

The following table summarizes the key quantitative data for Marbofloxacin and its deuterated internal standard, **Marbofloxacin-d8**. The accurate masses are crucial for high-resolution data extraction and analysis.

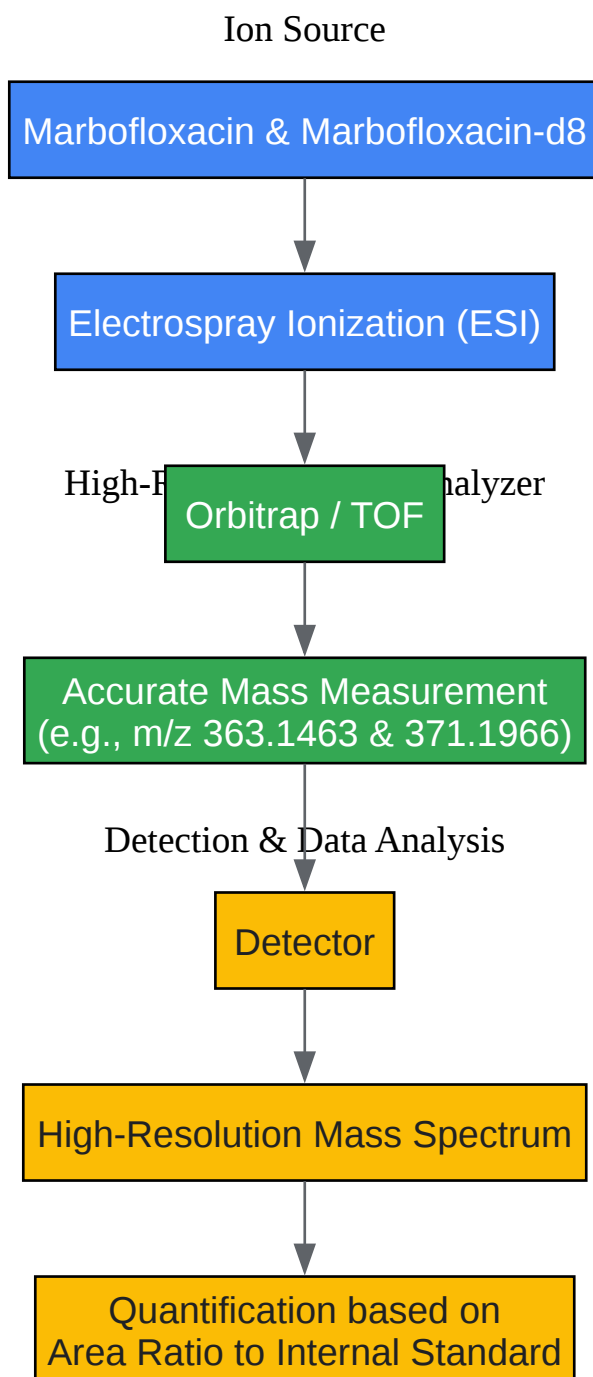
Analyte	Chemical Formula	Precursor Ion [M+H] ⁺ (Calculated Accurate Mass)	Major Product Ions (Nominal m/z)
Marbofloxacin	C ₁₇ H ₁₉ FN ₄ O ₄	363.1463	345, 320, 245
Marbofloxacin-d8	C ₁₇ H ₁₁ D ₈ FN ₄ O ₄	371.1966	353, 328, 253

Visualizations



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Caption: Experimental workflow for the quantification of Marbofloxacin using HRMS.



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Caption: Principle of high-resolution mass spectrometry for drug quantification.

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References

- 1. medchemexpress.com [medchemexpress.com]
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